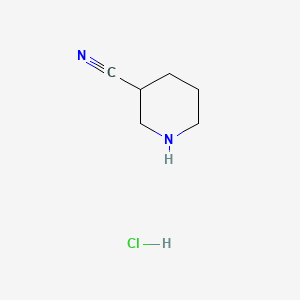

Piperidine-3-carbonitrile hydrochloride

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a prevalent structural motif in a vast array of pharmaceuticals and naturally occurring alkaloids. nih.govwikipedia.org It is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile scaffold for designing drugs that can treat a wide range of conditions, from ADHD and depression to erectile dysfunction. digitellinc.com The piperidine moiety is present in more than twenty classes of pharmaceuticals. nih.gov

The development of efficient and cost-effective methods for synthesizing substituted piperidines is a crucial objective in modern organic chemistry. nih.gov Researchers have developed numerous strategies for the formation of the piperidine ring, including hydrogenation of pyridines, cyclization reactions, and multicomponent reactions. nih.gov These methods allow for the creation of a diverse library of piperidine derivatives with various substitutions, which can then be screened for biological activity. The ability to introduce functional groups at different positions on the piperidine ring is essential for fine-tuning the pharmacological properties of a drug candidate.

The prevalence of the piperidine scaffold in FDA-approved drugs underscores its importance. digitellinc.com Its structural features allow it to interact with biological targets in a specific manner, leading to desired therapeutic effects. The ongoing exploration of new synthetic routes to functionalized piperidines continues to be a vibrant area of research, promising the discovery of novel therapeutic agents. nih.govnih.gov

Role of the Nitrile Functional Group in Facilitating Chemical Transformations and Derivatization

The nitrile, or cyano (C≡N), functional group is a highly versatile and reactive moiety in organic synthesis. teachy.ainih.gov Its unique electronic properties, including a nucleophilic nitrogen atom and an electrophilic carbon center, allow it to participate in a wide range of chemical transformations. nih.govresearchgate.net This reactivity makes nitriles valuable intermediates for the synthesis of various other functional groups and heterocyclic compounds. nih.govresearchgate.net

One of the most common transformations of nitriles is hydrolysis, which can convert them into amides and subsequently into carboxylic acids. ebsco.comlibretexts.org Nitriles can also be reduced to form primary amines using reagents like lithium aluminum hydride. libretexts.org These transformations are fundamental in organic synthesis, allowing for the introduction of key functional groups into a molecule.

Furthermore, the nitrile group can participate in various cycloaddition reactions, such as [2+2+2], [3+2], and [4+2] cycloadditions, leading to the formation of important carbocyclic and heterocyclic structures. nih.gov It can also act as a directing group in C-H bond functionalization reactions, enabling the introduction of diverse functionalities at specific positions within a molecule. nih.gov The ability of the nitrile group to be transformed into a variety of other functionalities makes it a powerful tool for the synthesis of complex organic molecules. nih.govresearchgate.net

Overview of Current Research Trajectories Involving Piperidine-3-carbonitrile Hydrochloride

This compound serves as a key starting material and intermediate in the synthesis of various compounds with potential pharmacological activity. Research involving this compound and its derivatives is focused on exploring their therapeutic potential in several areas.

Derivatives of piperidine have demonstrated promise in the treatment of neurological disorders such as anxiety and depression. ontosight.ai The piperidine scaffold can be modified to create compounds that target specific receptors in the central nervous system. Additionally, certain piperidine compounds have been found to exhibit analgesic and anti-inflammatory properties. ontosight.ai

The nitrile group in this compound allows for its use as a precursor in the synthesis of a variety of heterocyclic systems. For example, it can be used to synthesize piperidine-based compounds that can be incorporated into bioactive films for drug delivery applications. nih.gov The hydrochloride salt form of the compound enhances its solubility and stability, making it easier to handle and use in various chemical reactions. ontosight.aiontosight.ai Current research continues to explore the synthesis of novel piperidine derivatives from this compound and to evaluate their biological activities for a range of therapeutic targets.

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNVDGLCOHDISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-75-5 | |

| Record name | piperidine-3-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Piperidine 3 Carbonitrile Hydrochloride and Its Advanced Derivatives

Direct Synthesis Strategies for the Piperidine-3-carbonitrile Core

The direct construction of the piperidine-3-carbonitrile framework can be achieved through several powerful synthetic strategies, including multicomponent reactions and various cyclization techniques. These methods offer convergent and atom-economical pathways to this valuable heterocyclic building block.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. bas.bgrug.nl These reactions are prized for their operational simplicity, reduction of waste, and ability to rapidly generate molecular complexity. bas.bg For the synthesis of functionalized piperidines, one-pot, three-component transformations are particularly relevant. taylorfrancis.com

A common MCR approach involves the condensation of an aromatic aldehyde, an amine, and a β-dicarbonyl compound. bas.bg While this specific combination does not directly yield piperidine-3-carbonitrile, variations of MCRs can be designed to incorporate a nitrile functionality. The versatility of MCRs allows for the creation of diverse piperidine (B6355638) scaffolds by systematically varying the starting components. researchgate.net Catalysts such as ZrOCl₂·8H₂O have been shown to be effective in promoting these transformations. taylorfrancis.com

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | General Product |

|---|---|---|---|---|

| Aromatic Aldehyde | Amine | Acetoacetic Ester | ZrOCl₂·8H₂O, Ethanol, Reflux | Functionalized Piperidine |

| Aromatic Aldehyde | Aniline | Methyl Acetoacetate | Nano-sulfated zirconia, Ethanol, RT | Functionalized Piperidine |

Cyclization Reactions to Construct the Piperidine Ring System

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct means to form the piperidine ring. Both intramolecular and intermolecular strategies are employed, often utilizing a range of catalysts and reaction conditions to achieve high yields and selectivity. nih.gov

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, where a suitably functionalized acyclic precursor undergoes ring closure. researchgate.net These reactions can proceed through various mechanisms, including radical, cationic, or anionic pathways. For instance, the intramolecular hydroamination/cyclization of alkynes can lead to the formation of the piperidine skeleton. nih.gov

A notable example involves the asymmetric intramolecular aza-Michael cyclization, which has emerged as a well-established method for synthesizing nitrogen-containing heterocycles. whiterose.ac.uk This approach often utilizes chiral catalysts to induce enantioselectivity. whiterose.ac.uk Another strategy is the radical-mediated cyclization of amino-aldehydes, which can be catalyzed by transition metals like cobalt(II). nih.gov

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions compared to conventional heating methods. In the context of piperidine synthesis, microwave irradiation can be effectively applied to cyclization reactions.

For example, the condensation of chalcones with guanidine (B92328) hydrochloride can be accelerated under microwave irradiation to produce pyrimidine (B1678525) derivatives, which can serve as precursors to more complex piperidine-containing structures. Similarly, microwave-assisted condensation of carbaldehydes with thiosemicarbazides has been used to synthesize piperidine-containing quinolinyl thiosemicarbazones in excellent yields within minutes. nih.govnih.gov

| Reactants | Conditions | Reaction Time | Yield | Product Type |

|---|---|---|---|---|

| Chalcones, Guanidine Hydrochloride | Microwave Irradiation (600W), Alcoholic KOH | 6 min | Good | Piperidine-substituted Pyrimidine |

| Carbaldehydes, Thiosemicarbazides | Microwave Irradiation | 3-5 min | 89-98% | Piperidine-containing Quinolinyl Thiosemicarbazones |

| Formyl-quinoline derivatives, Primary heterocyclic amine, Cyclic 1,3-diketone | Microwave Irradiation, DMF, 150 °C | 8 min | 68-82% | Dihydropyrido[2,3-d]pyrimidines |

Formation of the Hydrochloride Salt for Enhanced Reactivity and Utility

The conversion of the freebase piperidine-3-carbonitrile to its hydrochloride salt is a common and crucial step in its synthesis and application. The hydrochloride salt form often exhibits improved stability, crystallinity, and solubility in certain solvents, which facilitates its purification, handling, and use in subsequent reactions.

The formation of the hydrochloride salt is typically achieved by treating a solution of the piperidine derivative with hydrochloric acid. google.com For instance, after the synthesis of 1-benzyl-4-phenyl-piperidine-4-carboxylic acid nitrile, the addition of dilute hydrochloric acid results in the precipitation of the hydrochloride salt as a crystalline solid. google.com This straightforward acid-base reaction provides a reliable method for isolating and purifying the final product. The salt form can also enhance the reactivity of the piperidine nitrogen in certain transformations.

Asymmetric Synthesis of Chiral Piperidine-3-carbonitrile Derivatives

The development of asymmetric methods to synthesize enantiomerically enriched piperidine derivatives is of paramount importance, as the stereochemistry of these compounds is often critical to their biological activity. snnu.edu.cn

One powerful approach is the use of chiral phosphoric acids as catalysts in asymmetric intramolecular aza-Michael reactions. whiterose.ac.uk This methodology has been successfully applied to the synthesis of substituted pyrrolidines and extended to the synthesis of piperidines, achieving good yields and high enantioselectivities. whiterose.ac.uk Another strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine (B92270) derivative, which provides access to 3-substituted tetrahydropyridines with excellent enantioselectivity. snnu.edu.cn These intermediates can then be further reduced to the corresponding chiral piperidines. snnu.edu.cn

Furthermore, copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amines has been developed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov This method allows for the formation of two consecutive chiral centers with high diastereoselective and enantioselective control. nih.gov

| Methodology | Catalyst/Reagent | Key Intermediate | Stereochemical Outcome |

|---|---|---|---|

| Asymmetric Intramolecular aza-Michael Cyclization | Chiral Phosphoric Acid | Substituted Piperidine | High Enantioselectivity |

| Asymmetric Reductive Heck Reaction | Rhodium Catalyst | 3-Substituted Tetrahydropyridine (B1245486) | Excellent Enantioselectivity |

| Asymmetric Cyclizative Aminoboration | Copper Catalyst | Chiral 2,3-cis-disubstituted Piperidine | High Diastereo- and Enantioselectivity |

Enantioselective Michael Addition Reactions

Enantioselective Michael additions, particularly aza-Michael additions, represent a powerful strategy for the stereocontrolled synthesis of chiral piperidine rings. These reactions involve the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, leading to the formation of a key carbon-nitrogen bond. The intramolecular variant of this reaction is especially useful for constructing the piperidine heterocycle.

Recent advancements have demonstrated the utility of asymmetric intramolecular aza-Michael cyclizations in the synthesis of nitrogen-containing heterocycles. For instance, the 'Clip-Cycle' approach has been employed for the synthesis of 3-spiropiperidines. This method involves an initial E-selective cross-metathesis (the 'Clip' stage), followed by an intramolecular asymmetric aza-Michael cyclization to form the piperidine ring (the 'Cycle' stage). While this specific example leads to 3-spiropiperidines, the underlying principle of an enantioselective intramolecular aza-Michael reaction is a viable pathway to chiral piperidine-3-carbonitrile precursors.

The reaction conditions for these transformations are often mild, and the use of organocatalysts can lead to high yields and excellent enantioselectivities. The choice of catalyst and reaction parameters is crucial in controlling the stereochemical outcome of the reaction.

Application of Chiral Catalysts

The development and application of chiral catalysts have been instrumental in advancing the asymmetric synthesis of piperidine derivatives. A variety of catalysts have been explored, including those based on transition metals and purely organic molecules (organocatalysts).

Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts for a range of asymmetric transformations, including the intramolecular aza-Michael reactions mentioned previously. nih.gov CPAs are known to activate Michael acceptors through hydrogen bonding, facilitating the nucleophilic attack of the amine in a stereocontrolled manner. nih.gov This approach has been successfully applied to the synthesis of substituted piperidines with high enantiomeric excess. nih.gov

In addition to organocatalysts, transition metal catalysts, particularly those based on rhodium, have been utilized for the asymmetric synthesis of 3-substituted piperidines. sioc-journal.cn A notable example is the Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate. sioc-journal.cn This key step provides 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. sioc-journal.cn Subsequent reduction of the tetrahydropyridine ring furnishes the desired enantioenriched 3-substituted piperidine. sioc-journal.cn This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, offers a versatile route to a wide array of chiral 3-piperidines. sioc-journal.cn

The selection of the chiral catalyst is paramount and is often guided by the specific substrate and desired stereochemical outcome. The field continues to see the development of novel and more efficient chiral catalysts for the synthesis of complex piperidine structures.

Stereodefined Transformations from Precursor Molecules

The synthesis of stereodefined piperidine-3-carbonitrile can also be achieved through transformations of carefully chosen chiral precursor molecules. This approach leverages the existing stereochemistry of a starting material to control the stereochemistry of the final product.

One such strategy involves the use of chiral auxiliaries. A chiral auxiliary is a temporary chemical moiety that is attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantioenriched product. For example, chiral auxiliaries such as (+)-(S,S)-pseudoephedrine and oxazolidinones have been employed in the synthesis of piperidine-containing compounds. nih.gov N-Sulfinyl amines are another class of chiral auxiliaries that have proven effective in the synthesis of chiral substituted piperidines. nih.gov

Another powerful method involves the stereospecific ring expansion of smaller, strained heterocycles like aziridines. This will be discussed in more detail in section 2.3.2. By starting with an enantioenriched aziridine (B145994), it is possible to generate a chiral piperidine with a predictable stereochemical outcome.

Furthermore, the stereoselective synthesis of piperidine derivatives can be accomplished using starting materials from the chiral pool, such as amino acids. These readily available and enantiomerically pure compounds can be converted through a series of chemical transformations into complex piperidine structures, including those with a nitrile group at the 3-position.

Synthetic Routes via Functional Group Interconversion and Precursor Modification

The synthesis of piperidine-3-carbonitrile hydrochloride can also be approached through the modification of existing piperidine rings or their precursors via functional group interconversions. These methods are often practical for accessing the target compound from more readily available starting materials.

Conversion from Piperidine-3-carboxamides through Dehydration

A direct and efficient method for the synthesis of piperidine-3-carbonitrile is the dehydration of the corresponding piperidine-3-carboxamide. researchgate.net This reaction involves the removal of a molecule of water from the primary amide group to form the nitrile functionality. A variety of dehydrating agents can be employed for this transformation.

Commonly used reagents for the dehydration of amides include phosphorus pentoxide, cyanuric chloride in the presence of an N,N-disubstituted formamide, and thionyl chloride. nist.govresearchgate.net The choice of reagent and reaction conditions can be optimized to achieve high yields and purity. For instance, the use of cyanuric chloride with a suitable organic solvent has been shown to result in nearly quantitative yields for the dehydration of some heterocyclic carboxamides under mild conditions. nist.gov

This synthetic route is advantageous due to the often straightforward access to piperidine-3-carboxamides, which can be prepared from the corresponding carboxylic acids or their derivatives. The dehydration step itself is typically a high-yielding transformation, making this a practical approach for the synthesis of piperidine-3-carbonitrile.

Table 1: Dehydrating Agents for Amide to Nitrile Conversion

| Dehydrating Agent | Typical Reaction Conditions | Reference |

| Phosphorus Pentoxide | Heating, often with a high-boiling solvent | researchgate.net |

| Cyanuric Chloride/DMF | Room temperature in a suitable organic solvent | nist.gov |

| Thionyl Chloride | Varies, can be performed at room temperature or with gentle heating | researchgate.net |

Transformations of Aziridine Scaffolds to Piperidine Carbonitriles

The ring expansion of aziridines, which are three-membered nitrogen-containing heterocycles, provides a sophisticated method for the synthesis of piperidines. nih.govspringernature.com The inherent ring strain of aziridines makes them susceptible to ring-opening and subsequent rearrangement or cycloaddition reactions to form larger, more stable heterocyclic systems. nih.govspringernature.com

A notable example is the [3+3] ring expansion of bicyclic aziridines with rhodium-bound vinyl carbenes. nih.gov This reaction proceeds through the formation of a vinyl aziridinium (B1262131) ylide intermediate, which then undergoes a pseudo- nih.govresearchgate.net-sigmatropic rearrangement to furnish a dehydropiperidine scaffold. nih.govspringernature.com This method is highly stereocontrolled, and by using an enantioenriched aziridine precursor, it is possible to generate complex and stereochemically defined dehydropiperidines. nih.gov Subsequent reduction of the double bond within the dehydropiperidine ring would yield the saturated piperidine core. While this method has been demonstrated for the synthesis of dehydropiperidines, its application can be envisioned for the synthesis of precursors to piperidine-3-carbonitrile.

The De Kimpe Aziridine Synthesis offers another route, allowing for the generation of various aziridines through the reaction of α-chloroimines with nucleophiles such as cyanide. organic-chemistry.org The resulting aziridine could then potentially undergo ring expansion or further functionalization to yield the target piperidine-3-carbonitrile.

These transformations from aziridine scaffolds are powerful tools in synthetic organic chemistry, enabling the construction of complex piperidine derivatives from simpler, strained precursors. nih.govspringernature.com

Analytical Techniques for Structural Elucidation and Purity Assessment in Synthetic Studies

The unambiguous structural characterization and determination of purity are critical aspects of synthetic chemistry, ensuring the identity and quality of the synthesized compound. For this compound, a combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see characteristic signals for the protons on the piperidine ring and the proton attached to the nitrogen atom.

¹³C NMR spectroscopy reveals the number of different types of carbon atoms in the molecule. A key signal to confirm the structure of piperidine-3-carbonitrile would be the resonance for the nitrile carbon, which typically appears around 120 ppm.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, mass spectrometry would confirm the expected molecular ion peak.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the synthesized compound. acs.org By using a suitable stationary phase (e.g., a C18 column) and mobile phase, it is possible to separate the target compound from any impurities or starting materials. researchgate.netnih.gov Chiral HPLC, employing a chiral stationary phase, can be used to determine the enantiomeric excess of asymmetrically synthesized piperidine-3-carbonitrile derivatives. researchgate.netgoogle.com

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and chlorine) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to confirm the empirical formula of this compound.

Table 2: Key Analytical Data for this compound

| Analytical Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the protons of the piperidine ring. |

| ¹³C NMR | Signal for the nitrile carbon around 120 ppm. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

| HPLC | A major peak corresponding to the pure compound, with minor peaks indicating impurities. |

| Elemental Analysis | Percentages of C, H, N, and Cl consistent with the molecular formula C₆H₁₁ClN₂. |

Reactivity and Diverse Chemical Transformations of Piperidine 3 Carbonitrile Hydrochloride

Nucleophilic Substitution Reactions Involving the Nitrile Group and Piperidine (B6355638) Nitrogen

The dual functionality of Piperidine-3-carbonitrile hydrochloride allows it to participate in nucleophilic substitution reactions either through the lone pair of electrons on the nitrogen atom or by nucleophilic attack at the nitrile carbon.

The secondary amine of the piperidine ring is nucleophilic and, after neutralization of the hydrochloride salt to the free base, readily reacts with various electrophiles. This includes classic SN2 reactions with alkyl halides to yield N-alkylated piperidines.

Conversely, the nitrile group (-C≡N) possesses an electrophilic carbon atom due to the electronegativity of the nitrogen atom. This carbon is susceptible to attack by strong nucleophiles. While the nitrile group itself can be replaced in some contexts, it more commonly undergoes addition reactions. However, in reactions where a nucleophile attacks the carbon and subsequent steps lead to the cleavage of the C-CN bond, it can be considered a formal substitution. For instance, reaction with certain organometallic reagents followed by workup can lead to products where the cyano group has been effectively replaced.

| Reaction Type | Nucleophile/Electrophile | Reagent/Conditions | Expected Product |

| N-Alkylation | Alkyl Halide (e.g., R-X) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-Alkyl-piperidine-3-carbonitrile |

| Nucleophilic Addition to Nitrile | Grignard Reagent (R-MgBr) | 1. Anhydrous Ether 2. H₃O⁺ workup | 3-Acylpiperidine (Ketone) |

Hydrolytic Transformations to Carboxylic Acid Derivatives

The nitrile group of this compound can be hydrolyzed to afford carboxylic acid derivatives under either acidic or basic conditions. This transformation is a robust and common method for converting nitriles into valuable carboxylic acids or amides. libretexts.org

Acid Hydrolysis: Heating the compound under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid, results in the hydrolysis of the nitrile group directly to a carboxylic acid. libretexts.org The reaction proceeds via the initial formation of a protonated nitrile, which is then attacked by water to form an amide intermediate. This amide is subsequently hydrolyzed under the acidic conditions to yield piperidine-3-carboxylic acid and an ammonium (B1175870) salt. google.com

Reaction: C₆H₁₀N₂·HCl + 2H₂O + H⁺ → C₅H₁₀N-COOH·HCl + NH₄⁺

Alkaline Hydrolysis: When heated with an aqueous solution of a strong base, such as sodium hydroxide, the nitrile group is hydrolyzed to a carboxylate salt. libretexts.org The initial product is the sodium salt of piperidine-3-carboxylic acid, with the evolution of ammonia (B1221849) gas. To obtain the free carboxylic acid, the resulting reaction mixture must be acidified with a strong acid. libretexts.org

Reaction Steps:

C₆H₁₀N₂·HCl + 2NaOH → C₅H₁₀N-COONa + NH₃ + NaCl + H₂O

C₅H₁₀N-COONa + HCl → C₅H₁₀N-COOH + NaCl

| Hydrolysis Type | Reagents | Primary Product | Final Product (after workup) |

| Acid-Catalyzed | Dilute HCl, Heat (reflux) | Piperidine-3-carboxylic acid hydrochloride | Piperidine-3-carboxylic acid hydrochloride |

| Base-Catalyzed | NaOH(aq), Heat (reflux); then HCl(aq) | Sodium piperidine-3-carboxylate | Piperidine-3-carboxylic acid |

Condensation and Addition Reactions with Various Nucleophiles (e.g., Amines, Alcohols)

The piperidine nitrogen and the nitrile carbon are key sites for condensation and addition reactions.

Condensation Reactions: After neutralization to the free base, the secondary amine of piperidine-3-carbonitrile can act as a nucleophile in condensation reactions. For example, it can react with aldehydes or ketones to form an intermediate carbinolamine which then dehydrates to an enamine, given the presence of an α-proton. More commonly, it participates in reductive amination, where condensation with a carbonyl compound is followed by in-situ reduction to form a tertiary amine. Various condensing agents can be employed to facilitate the formation of amide bonds if the nitrile is first hydrolyzed to a carboxylic acid.

Addition Reactions: The electrophilic carbon of the nitrile group is susceptible to nucleophilic addition by strong nucleophiles like organometallic reagents (e.g., Grignard or organolithium reagents). The reaction initially forms an imine anion salt upon nucleophilic attack. libretexts.org Aqueous workup then hydrolyzes this intermediate to a ketone. This two-step sequence provides a powerful method for forming carbon-carbon bonds and synthesizing 3-acylpiperidine derivatives.

| Reaction Type | Nucleophile | Reagent/Conditions | Expected Product |

| Reductive Amination | Aldehyde/Ketone (R₂C=O) | Reducing agent (e.g., NaBH₃CN), pH control | N-Substituted-piperidine-3-carbonitrile |

| Organometallic Addition | Organolithium (R-Li) | 1. Anhydrous Ether/THF 2. H₃O⁺ workup | 3-Acylpiperidine |

Cycloaddition Reactions and Their Synthetic Utility

While the saturated piperidine ring itself does not typically participate directly in cycloaddition reactions, the nitrile group can act as a dipolarophile or dienophile. nih.gov These reactions are synthetically valuable for constructing more complex heterocyclic systems.

The carbon-nitrogen triple bond of the nitrile can participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings like tetrazoles or oxadiazoles, respectively. uchicago.edu These reactions provide a direct route to highly functionalized piperidine derivatives.

Furthermore, while uncommon for unactivated nitriles, they can function as dienophiles in [4+2] Diels-Alder reactions, particularly in intramolecular scenarios or with highly reactive dienes. This strategy allows for the construction of fused pyridine (B92270) or dihydropyridine (B1217469) ring systems. nih.gov The generation of highly reactive intermediates like 3,4-piperidyne from suitable precursors also allows for cycloaddition reactions to synthesize annulated piperidines.

| Cycloaddition Type | Reactant | Product Class |

| [3+2] Cycloaddition | Azide (R-N₃) | 5-(Piperidin-3-yl)tetrazole |

| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | 3-(Piperidin-3-yl)oxadiazole |

| [4+2] Cycloaddition | Diene | Fused dihydropyridine ring |

Functionalization of the Piperidine Ring System

Modification of the piperidine ring itself offers a pathway to a wide array of substituted derivatives. This can be achieved through direct C-H functionalization or, more commonly, through derivatization at the nitrogen atom.

Direct C-H functionalization of the saturated piperidine ring is a significant challenge in synthetic chemistry. nih.gov The reactivity of the C-H bonds is generally low, and controlling the site-selectivity is difficult.

C2/C6 Positions (α to Nitrogen): These positions are the most activated for functionalization via pathways involving iminium ion intermediates. Deprotonation at this position (lithiation) is also feasible. researchgate.net

C3/C5 Positions (β to Nitrogen): The C-H bonds at the C3 position are electronically deactivated due to the inductive electron-withdrawing effect of the adjacent nitrogen atom. nih.gov The presence of the electron-withdrawing nitrile group at C3 further deactivates the ring toward electrophilic attack. Therefore, direct functionalization at C3 is exceptionally challenging. Synthetic strategies often rely on indirect methods, such as the cyclopropanation of a tetrahydropyridine (B1245486) precursor followed by reductive ring-opening to install substituents at the 3-position. nih.gov

C4 Position (γ to Nitrogen): This position is less electronically influenced by the nitrogen atom compared to the C2 and C3 positions. Palladium-catalyzed C-H arylation at the C4 position has been achieved using a directing group attached at the C3 position. acs.org

The most straightforward functionalization of this compound involves reactions at the nitrogen atom. After neutralization with a base to form the free secondary amine, the nitrogen's lone pair of electrons makes it a potent nucleophile. A vast number of derivatives can be synthesized through this route.

Common N-derivatization reactions include:

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields N-acylpiperidines (amides).

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides N-sulfonylpiperidines (sulfonamides).

N-Alkylation: Reaction with alkyl halides, often under basic conditions, leads to N-alkylated tertiary amines.

N-Arylation: Palladium or copper-catalyzed cross-coupling reactions with aryl halides (e.g., Buchwald-Hartwig amination) can form N-arylpiperidines.

| Derivatization | Reagent Class | Conditions | Product Class |

| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Triethylamine) | N-Acylpiperidine (Amide) |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Base (e.g., Pyridine) | N-Sulfonylpiperidine (Sulfonamide) |

| N-Arylation | Aryl Halide (Ar-X) | Pd or Cu catalyst, Base | N-Arylpiperidine |

Investigation into Reaction Mechanisms and Kinetic Profiles of this compound Remains an Area for Future Research

The reactivity of this compound is generally understood to involve transformations of its key functional groups: the secondary amine of the piperidine ring and the nitrile group at the 3-position. However, without specific studies, any discussion of reaction mechanisms and kinetic profiles remains largely theoretical and extrapolated from the behavior of analogous compounds.

Theoretical Considerations for Potential Reactions:

Based on the general principles of organic chemistry, several types of reactions could be anticipated for this compound, each with a hypothetical mechanistic pathway and kinetic profile that would require experimental validation.

N-Alkylation: The secondary amine of the piperidine ring is nucleophilic and would be expected to undergo N-alkylation with alkyl halides. This reaction would likely follow an SN2 mechanism. The kinetics of such a reaction would be influenced by the nature of the alkylating agent, the solvent, and the temperature. A hypothetical kinetic study might reveal second-order kinetics, being first-order in both piperidine-3-carbonitrile and the alkyl halide.

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (piperidine-3-carboxylic acid) or an amide (piperidine-3-carboxamide) intermediate. The mechanism of acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. For comparison, a study on the hydrolysis of a structurally similar compound, 3-cyanopyridine (B1664610), in high-temperature liquid water demonstrated a consecutive first-order reaction, with the hydrolysis of 3-cyanopyridine to nicotinamide (B372718) having an activation energy of 65.2 kJ/mol, and the subsequent hydrolysis of nicotinamide to nicotinic acid having an activation energy of 85.8 kJ/mol. It is plausible that the hydrolysis of piperidine-3-carbonitrile would follow a similar kinetic profile, though the specific rate constants and activation energies would differ.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine (3-(aminomethyl)piperidine) using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The mechanism of reduction with a hydride reagent involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile.

Challenges and Future Directions:

The lack of specific research on the reaction mechanisms and kinetic profiles of this compound presents an opportunity for future investigation. Computational studies, such as those employing Density Functional Theory (DFT), could provide valuable theoretical insights into reaction pathways and transition state energies. Experimental studies, utilizing techniques like stopped-flow spectroscopy or nuclear magnetic resonance (NMR) monitoring, would be essential to determine reaction orders, rate constants, and activation parameters for various transformations of this compound.

Such studies would not only contribute to the fundamental understanding of the reactivity of this specific heterocyclic compound but also be of value in synthetic chemistry where this compound may be used as a building block for more complex molecules.

Applications of Piperidine 3 Carbonitrile Hydrochloride in Chemical Sciences and Technology

Intermediate in the Synthesis of Complex Organic Molecules

The piperidine (B6355638) scaffold is a prevalent structural motif in many biologically active compounds and natural products. acs.orgmdpi.com Consequently, piperidine-3-carbonitrile hydrochloride, as a functionalized piperidine derivative, is an important starting material for the synthesis of complex organic molecules. nbinno.com Its chemical reactivity allows for various transformations, enabling the construction of intricate molecular frameworks.

Construction of Advanced Heterocyclic Scaffolds

This compound is a key precursor in the synthesis of advanced heterocyclic scaffolds, particularly those incorporating the piperidine moiety. One notable application is in the construction of spiro-piperidine derivatives. nih.govresearchgate.net Spirocyclic compounds, where two rings share a single atom, are of significant interest in medicinal chemistry due to their rigid structures and three-dimensional shapes, which can lead to enhanced biological activity and selectivity.

A study on the synthesis of novel spiro-piperidine derivatives with potential antileishmanial activity utilized piperidinone derivatives as key building blocks. researchgate.net The synthesis of such complex spiro-heterocycles often involves multi-step reaction sequences where functionalized piperidines play a central role. The nitrile group in piperidine-3-carbonitrile can be transformed into various other functional groups, facilitating the annulation of additional rings to the piperidine core to form spiro-systems. The general synthetic approach is outlined in the table below.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 1-Benzyl-2,6-diarylpiperidone-4-one, Aniline, KCN | AcOH, 45–50 °C | 4-Phenylaminopiperidine-4-carbonitrile intermediate |

| 2 | Intermediate from Step 1 | Further cyclization reactions | Spiro-heterocycle with piperidine moiety |

Preparation of Conformationally Constrained Amino Acids and Related Compounds

Conformationally constrained amino acids are crucial tools in peptidomimetic drug design, as they help to stabilize specific secondary structures of peptides, leading to improved biological activity and metabolic stability. nih.govmdpi.com Piperidine-based structures can be incorporated into amino acid frameworks to restrict conformational flexibility.

The synthesis of piperidine nucleosides as conformationally restricted mimics of immucillins, potent enzyme inhibitors, highlights the utility of piperidine derivatives in this area. nih.gov While this study does not directly use this compound, the principles of its application can be extrapolated. The nitrile group of piperidine-3-carbonitrile can be hydrolyzed to a carboxylic acid, and the piperidine ring itself provides the conformational constraint. This would lead to the formation of a conformationally constrained β-amino acid, a valuable building block in medicinal chemistry.

The general strategy involves the synthesis of a piperidine-based scaffold which is then elaborated into the final amino acid derivative. The rigidity of the piperidine ring limits the rotational freedom of the molecule, thus creating a conformationally constrained structure.

Building Block for Bridged or Fused Bicyclic Systems

Bridged and fused bicyclic systems are important structural motifs in many natural products and pharmaceutically active compounds. nih.govnih.gov These structures often exhibit unique biological activities due to their rigid, three-dimensional shapes. The synthesis of fused bicyclic piperidines has been explored as a source of novel cores for medicinal chemistry. nih.gov

The construction of such systems often involves intramolecular cyclization reactions, where a suitably functionalized piperidine derivative can serve as a key precursor. The nitrile group of this compound can be involved in cyclization reactions to form a second ring fused or bridged to the piperidine core. For instance, the nitrile group can be reduced to an amine, which can then undergo a condensation reaction with another functional group within the molecule to form a bicyclic system. The versatility of the piperidine ring allows for the synthesis of a diverse array of bicyclic structures. acs.org

Applications in Materials Science

Beyond its role in organic synthesis, piperidine derivatives have found applications in materials science, particularly as corrosion inhibitors for metallic substrates.

Role as Corrosion Inhibitors for Metallic Substrates

Corrosion is a significant issue in many industries, leading to material degradation and economic losses. Organic compounds containing heteroatoms like nitrogen are often effective corrosion inhibitors. Piperidine derivatives have been shown to be effective in protecting metallic surfaces from corrosion in acidic environments.

The inhibition of corrosion is achieved through the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The efficiency of a corrosion inhibitor is influenced by its molecular structure, the nature of the metal, and the corrosive environment.

| Inhibitor Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 1 x 10-5 | 75.2 |

| 5 x 10-5 | 85.6 |

| 1 x 10-4 | 92.1 |

| 5 x 10-4 | 96.8 |

Elucidation of Adsorption Mechanisms (Chemisorption/Physisorption)

The adsorption of inhibitor molecules onto a metal surface can occur through two main mechanisms: physisorption and chemisorption. Physisorption involves weak electrostatic interactions between the charged inhibitor molecules and the charged metal surface. Chemisorption involves the formation of a coordinate bond between the lone pair of electrons on the heteroatoms (like nitrogen in the piperidine ring) and the vacant d-orbitals of the metal atoms.

Studies on the adsorption of piperidine derivatives on metal surfaces have indicated that the adsorption process often follows the Langmuir adsorption isotherm. The nature of the adsorption can be determined by the value of the standard free energy of adsorption (ΔG°ads). Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. In many cases, the adsorption of piperidine derivatives involves a combination of both physisorption and chemisorption.

Influence of Substituent Effects on Inhibitory Efficiency

The inhibitory efficiency of molecules derived from piperidine-3-carbonitrile is significantly influenced by the nature and position of substituents on the piperidine or associated aromatic rings. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in the molecule's ability to adsorb onto a metal surface and prevent corrosion. This adsorption is a key mechanism for inhibition and depends on factors like the electronic density of the inhibitor molecule, the polarization of its functional groups, and steric effects. nih.gov

Generally, the presence of electron-donating groups (e.g., methyl, -CH₃; hydroxyl, -OH) tends to increase the electron density on the inhibitor molecule, particularly on the heteroatoms (like nitrogen) and any associated π-systems. nih.gov This enhanced electron density facilitates stronger adsorption onto the metal surface, leading to higher inhibition efficiency. Conversely, electron-withdrawing groups (e.g., nitro, -NO₂) can decrease the electron density, potentially leading to weaker adsorption and lower efficiency. The position of the substituent also matters; for instance, substituents at the para-position of an attached phenyl ring may exert a more pronounced electronic effect compared to those at the ortho- or meta-positions, which can also introduce steric hindrance that affects the orientation and packing of the inhibitor molecules on the surface.

Electrochemical Characterization of Inhibition Performance

The performance of piperidine-3-carbonitrile derivatives as corrosion inhibitors is extensively evaluated using electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). researchgate.netresearchgate.netresearchgate.net These methods provide detailed insights into the mechanism and efficiency of the inhibition process at the metal-solution interface. rsc.org

Potentiodynamic Polarization (PDP) studies involve scanning the potential of the working electrode and measuring the resulting current. researcher.life The resulting polarization curves (Tafel plots) provide key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr). researchgate.netresearchgate.net A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion inhibition. Furthermore, by observing the shifts in the anodic and cathodic branches of the polarization curve, it is possible to classify the inhibitor. If the inhibitor primarily affects the anodic reaction, it is an anodic inhibitor; if it affects the cathodic reaction, it is a cathodic inhibitor. If both reactions are suppressed, it is classified as a mixed-type inhibitor. researchgate.netnih.gov

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system. rsc.orgnih.gov In a typical EIS experiment for a corrosion system, the data is often represented as a Nyquist plot. An increase in the diameter of the semicircular Nyquist plot in the presence of an inhibitor signifies an increase in the charge transfer resistance (Rct) at the metal-solution interface. researchgate.net This indicates the formation of a protective film by the inhibitor molecules, which impedes the charge transfer process responsible for corrosion. nih.gov The double-layer capacitance (Cdl) often decreases with the addition of the inhibitor, which is attributed to the replacement of water molecules at the metal surface by the organic inhibitor molecules. nih.gov

The data below summarizes typical findings from electrochemical studies on piperidine derivatives as corrosion inhibitors.

Table 1: Summary of Electrochemical Parameters for Corrosion Inhibition

| Parameter | Description | Typical Observation with Inhibitor | Implication |

|---|---|---|---|

| icorr (Corrosion Current Density) | A measure of the corrosion rate. | Decreases | Reduced rate of metal corrosion. |

| Ecorr (Corrosion Potential) | The potential at which the rate of oxidation equals the rate of reduction. | Slight shift (anodic or cathodic) | Indicates a mixed-type inhibition mechanism. |

| Rct (Charge Transfer Resistance) | Resistance to the transfer of charge across the metal-solution interface. | Increases | Formation of a protective barrier on the metal surface. researchgate.net |

| Cdl (Double-Layer Capacitance) | Capacitance of the electrical double layer at the interface. | Decreases | Adsorption of inhibitor molecules onto the metal surface. nih.gov |

| IE% (Inhibition Efficiency) | The percentage by which the corrosion rate is decreased. | Increases with inhibitor concentration | Effective protection against corrosion. |

Chemical Probes and Precursors in Biological Research

Development of Derivatives for Enzyme Inhibition Studies (e.g., DPP-4)

The piperidine-3-carbonitrile scaffold serves as a valuable precursor in the development of inhibitors for various enzymes, most notably Dipeptidyl Peptidase-4 (DPP-4). nih.gov DPP-4 is a serine exopeptidase that plays a critical role in glucose metabolism, making it a key therapeutic target for type 2 diabetes. nih.govresearchgate.net The development of DPP-4 inhibitors aims to prevent the degradation of incretin (B1656795) hormones, which in turn promotes insulin (B600854) secretion and helps regulate blood glucose levels. srce.hr

In the design of DPP-4 inhibitors, the piperidine ring often serves as a proline mimetic, fitting into the S1 subsite of the enzyme's active site. nih.gov Research has shown that the presence of a nitrile (-C≡N) group is often essential for potent DPP-4 inhibition, as it can form crucial interactions within the enzyme's binding pocket. nih.gov Specifically, the nitrile group can interact with key amino acid residues such as Glu205, Glu206, and Tyr662. nih.gov By modifying the piperidine-3-carbonitrile core—for example, by adding various substituents at the nitrogen atom or other positions—researchers can synthesize libraries of compounds to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity. nih.gov

Scaffolds for Exploring Neuropharmacological Mechanisms

The piperidine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting the central nervous system (CNS). researchgate.net Its three-dimensional structure allows for the precise spatial arrangement of functional groups, which is critical for selective interaction with complex biological targets like neurotransmitter receptors and transporters. The piperidine-3-carbonitrile framework provides a versatile starting point for creating novel molecules to investigate neuropharmacological mechanisms.

Derivatives can be synthesized to probe the structure and function of various neurological targets. For instance, piperidine-based compounds have been developed as inhibitors of cholinesterases, enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.gov By systematically modifying the piperidine-3-carbonitrile scaffold, chemists can develop selective ligands for different receptor subtypes, helping to elucidate their specific physiological roles and potential as therapeutic targets for neurological disorders. The introduction of chiral centers into the piperidine scaffold can further enhance biological activity and selectivity. researchgate.net

Investigation of Antiproliferative Activities of Derivatives

Derivatives of piperidine-3-carbonitrile have been synthesized and evaluated for their potential antiproliferative activities against various cancer cell lines. nih.govnih.gov The core structure allows for the attachment of different aryl and heterocyclic moieties, leading to a diverse range of compounds for screening. researchgate.net These studies aim to identify novel chemical entities that can inhibit the growth of cancer cells.

For example, studies on certain 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives have demonstrated significant antitumor activity. nih.govresearchgate.net The potency of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of a cell population by 50%. In tests against the human liver carcinoma cell line (HEPG2), some derivatives have shown promising activity, with IC₅₀ values in the low micromolar range. nih.govresearchgate.net The structure-activity relationship (SAR) analysis from these studies helps to identify the key structural features responsible for the observed antiproliferative effects.

The table below presents selected data on the antiproliferative activity of certain pyridine-3-carbonitrile (B1148548) derivatives against the HEPG2 cell line.

Table 2: Antiproliferative Activity of Selected Pyridine-3-carbonitrile Derivatives against HEPG2 Cell Line

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Derivative 5c | 1.46 | nih.govresearchgate.net |

| Derivative 5d | 7.08 | nih.govresearchgate.net |

| Derivative 5a | > 22.3 | nih.gov |

| Derivative 9c | > 22.3 | nih.gov |

| Doxorubicin (Reference) | Not specified in source | nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling Studies of Piperidine 3 Carbonitrile Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the electronic structure and reactivity of molecules. researchgate.netbhu.ac.in These methods provide a detailed picture of the electron distribution and orbital energies, which are crucial for understanding chemical behavior.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. scirp.org The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. chemjournal.kzresearchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net For piperidine (B6355638) derivatives, DFT calculations are commonly used to compute these orbital energies. scirp.orgresearchgate.net The analysis of HOMO and LUMO electron density distributions reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For instance, in many heterocyclic compounds, the HOMO is often distributed over the ring carbons, while the LUMO may be located on nitrogen or other heteroatoms. wuxibiology.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. researchgate.netscirp.org These descriptors provide a quantitative framework for understanding molecular behavior based on the principles of conceptual DFT. mdpi.com

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap and are less reactive. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity (μ = -χ). researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / (2η).

These descriptors, derived from quantum chemical calculations, offer a comprehensive profile of the reactivity of Piperidine-3-carbonitrile hydrochloride. chemjournal.kz

Table 1: Illustrative Global Reactivity Descriptors for a Piperidine Derivative Note: The following values are hypothetical examples based on typical ranges found for similar molecules in the literature and are for illustrative purposes only.

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -7.5 |

| LUMO Energy | ELUMO | - | -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 6.0 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 3.0 |

| Chemical Softness | S | 1 / η | 0.33 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.5 |

| Chemical Potential | μ | -χ | -4.5 |

| Electrophilicity Index | ω | μ² / (2η) | 3.375 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and understanding their binding mechanisms at an atomic level. nih.gov

For this compound, docking simulations can identify potential biological targets and elucidate its binding mode within the active site of a receptor. The process involves placing the ligand in various conformations and orientations within the receptor's binding pocket and scoring these poses based on a scoring function that estimates the binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rsc.org 3D-QSAR and pharmacophore modeling are advanced techniques used to understand the structural requirements for a molecule to exhibit a specific biological activity. nih.govpharmacophorejournal.com

A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. rsc.org For a series of active piperidine-3-carbonitrile derivatives, a pharmacophore model could be generated to guide the design of new, more potent analogues. rsc.orgnih.gov

QSAR models use molecular descriptors (physicochemical, topological, electronic) to build a predictive equation. These models can reveal which properties are most influential for the activity of the compounds. For instance, a QSAR study might show that the biological activity of a set of piperidine derivatives is positively correlated with their lipophilicity and negatively correlated with their molecular size. rsc.org

Molecular Dynamics Simulations to Elucidate Adsorption Mechanisms

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. researchgate.net MD simulations are particularly useful for studying the mechanisms of adsorption, where a molecule binds to a surface. nih.govrsc.org

In the context of this compound, MD simulations can be used to study its interaction with various materials, such as carbon nanomaterials or biological membranes. mdpi.com These simulations can reveal the orientation of the molecule upon adsorption, the strength of the interaction, and the role of solvent molecules in the process. nih.govmdpi.com By tracking the trajectories of atoms over time, MD can elucidate the stability of ligand-receptor complexes predicted by molecular docking and explore conformational changes that occur upon binding. researchgate.netfrontiersin.org

Conformational Analysis and Stereochemical Prediction

The biological activity of a molecule is highly dependent on its three-dimensional structure, including its conformation and stereochemistry. This compound contains a six-membered piperidine ring, which typically adopts a chair conformation to minimize steric strain. researchgate.net

Conformational analysis involves identifying the most stable (lowest energy) conformations of a molecule. For substituted piperidines, the substituents can exist in either axial or equatorial positions. The relative stability of these conformers is crucial as it determines the shape of the molecule and how it interacts with its biological target. Quantum chemical methods can be employed to calculate the energies of different conformers and predict the most populated state. chemjournal.kz Understanding the preferred conformation and the stereochemical properties of this compound is essential for rational drug design and for interpreting its biological activity. chemjournal.kzresearchgate.net

Intellectual Property and Patent Landscape Analysis

Review of Patented Synthetic Pathways and Methodologies

A historical patent, US2167351A, describes a general process for preparing piperidine (B6355638) compounds, including those with a nitrile functional group. This early work laid the groundwork for the synthesis of various substituted piperidines. More contemporary patents often detail the synthesis of structurally similar or related compounds, from which methodologies applicable to piperidine-3-carbonitrile can be inferred. For instance, patents for the preparation of (R)-3-amino piperidine hydrochloride and piperidine-3-carboxylic acid hydrazide highlight synthetic routes involving the manipulation of functional groups at the 3-position of the piperidine ring.

The synthesis of piperidine derivatives is a focal point of patents such as WO2010077798A2, which emphasizes stereoselective synthesis, underscoring the importance of chiral piperidine building blocks in drug development. While not explicitly detailing the synthesis of the hydrochloride salt of 3-cyanopiperidine (B105180), the methodologies for creating stereochemically pure piperidine structures are of significant interest.

The formation of the hydrochloride salt is a standard and widely practiced step in pharmaceutical chemistry to enhance the stability and solubility of a compound. This is often achieved by treating the free base with hydrochloric acid.

Table 1: Patented Methodologies Relevant to the Synthesis of Piperidine Derivatives

| Patent/Reference | Description of Relevant Methodology |

| US2167351A | Describes a general process for preparing piperidine compounds which can include nitrile derivatives. |

| WO2010077798A2 | Focuses on the stereoselective synthesis of piperidine derivatives, important for creating specific isomers for pharmaceutical use. |

| Patent for (R)-3-amino piperidine hydrochloride | Details synthetic routes to 3-substituted piperidines, which can be adapted for the synthesis of the 3-carbonitrile derivative. |

| Patent for piperidine-3-carboxylic acid hydrazide | Provides methodologies for functional group manipulation at the 3-position of the piperidine ring. |

Analysis of Patent Applications for Novel Derivatives and their Applications

The true value of piperidine-3-carbonitrile hydrochloride in the current patent landscape lies in its use as a scaffold for the development of novel therapeutic agents. A significant number of patent applications describe the synthesis of new derivatives and their potential applications across a range of diseases.

One area of focus is in the treatment of hypertension. Patent EP0530016B1, for instance, discloses a piperidine derivative with potential use in managing high blood pressure. This highlights the cardiovascular applications of compounds derived from the piperidine-3-carbonitrile core.

Furthermore, patent application WO2007046867A3 describes a broad class of piperidine derivatives and their uses as therapeutic agents for various conditions, indicating the versatility of the 3-cyanopiperidine scaffold in medicinal chemistry.

The development of new drugs targeting a variety of diseases frequently involves the use of piperidine-containing compounds. These are integral to the creation of pharmaceuticals for numerous health issues. encyclopedia.pubmdpi.commdpi.com

Table 2: Examples of Patented Applications of Piperidine-3-carbonitrile Derivatives

| Patent Application | Therapeutic Area/Application | Description of Derivative |

| EP0530016B1 | Hypertension | A novel piperidine derivative designed to lower blood pressure. |

| WO2007046867A3 | Various Therapeutic Uses | A class of piperidine derivatives with potential applications in multiple disease areas. |

Future Research Directions and Emerging Trends in Piperidine 3 Carbonitrile Hydrochloride Chemistry

Exploration of Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, with a strong emphasis on reducing waste, avoiding hazardous reagents, and utilizing renewable resources. Future research in the synthesis of piperidine-3-carbonitrile and its derivatives is expected to focus heavily on sustainable and eco-friendly methods.

One of the most promising avenues is the use of biocatalysis . Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal green catalysts. Recent advancements have demonstrated the first biocatalytic synthesis of piperidine (B6355638) derivatives using immobilized Candida antarctica lipase (B570770) B (CALB) in multicomponent reactions. rsc.orgrsc.org Future work will likely expand the enzymatic toolbox to include other enzyme classes, such as transaminases and hydroxylases, to introduce chirality and functionality with high precision. chemistryviews.orgnih.gov For instance, a hybrid bio-organocatalytic cascade using a transaminase has been shown to be effective for synthesizing 2-substituted piperidines. nih.gov The combination of biocatalytic C-H oxidation with radical cross-coupling represents a streamlined and cost-effective approach to creating complex, three-dimensional piperidine molecules. chemistryviews.orgnews-medical.net

Multicomponent reactions (MCRs) are another key area of green synthesis, as they allow for the construction of complex molecules in a single step, minimizing solvent use and purification steps. rsc.orgresearchgate.net The development of novel MCRs for the synthesis of highly functionalized piperidines, including those bearing the 3-carbonitrile group, will be a significant focus. researchgate.net Furthermore, the use of water as a solvent in cyclization reactions, such as the water-mediated intramolecular cyclization for the synthesis of piperidinols, presents a green alternative to traditional organic solvents. nih.gov

Future research is expected to refine these approaches, focusing on catalyst reusability, reaction efficiency in aqueous media, and the use of bio-based starting materials to further enhance the sustainability of piperidine synthesis.

| Green Synthetic Approach | Key Advantages | Potential for Piperidine-3-carbonitrile Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enantioselective introduction of functional groups. |

| Multicomponent Reactions | Atom economy, reduced steps, operational simplicity. | Rapid assembly of complex piperidine-3-carbonitrile derivatives. |

| Water-Mediated Synthesis | Benign solvent, improved safety, cost-effective. | Environmentally friendly cyclization and functionalization steps. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Continuous and efficient production of piperidine intermediates. |

Advanced Mechanistic Investigations into Complex Transformations

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. The future of piperidine chemistry will see a greater integration of advanced computational and experimental techniques to unravel the intricate details of complex transformations.

Computational studies , particularly using Density Functional Theory (DFT), are becoming indispensable tools for elucidating reaction pathways, transition states, and the roles of catalysts. researchgate.netresearchgate.net For example, DFT calculations have been employed to study the SNAr reaction mechanisms of piperidine with dinitropyridine derivatives and to investigate copper-catalyzed intramolecular C–H amination for the synthesis of piperidines. researchgate.netacs.org Such computational insights can guide the design of new catalysts and reaction conditions for the synthesis of piperidine-3-carbonitrile hydrochloride with improved outcomes.

Experimental mechanistic studies will also continue to evolve. Techniques such as kinetic analysis, isotope labeling, and the isolation and characterization of reaction intermediates provide invaluable data. For instance, mechanistic studies on the copper-catalyzed synthesis of piperidines have provided evidence for the intermediacy of Cu-F bond formation and have shown that the reaction proceeds through a Cu(I)/Cu(II) catalytic cycle. acs.org These types of detailed investigations will be essential for optimizing existing reactions and discovering new transformations involving the piperidine-3-carbonitrile scaffold.

| Mechanistic Investigation Tool | Information Gained | Relevance to Piperidine Chemistry |

| Density Functional Theory (DFT) | Transition state energies, reaction pathways, catalyst-substrate interactions. | Rational design of catalysts and prediction of reaction outcomes. |

| Kinetic Studies | Rate laws, reaction orders, activation parameters. | Optimization of reaction conditions for efficiency and selectivity. |

| Isotope Labeling | Bond-forming and bond-breaking steps, pathway elucidation. | Unraveling complex multi-step reaction mechanisms. |

| Intermediate Trapping/Isolation | Direct evidence of transient species in a reaction pathway. | Validation of proposed mechanistic cycles. |

Development of Highly Enantioselective Synthetic Routes

The synthesis of single-enantiomer piperidine derivatives is of paramount importance, as the biological activity of chiral molecules is often stereospecific. While classical resolution methods are still in use, future research will be dominated by the development of highly efficient and versatile enantioselective synthetic strategies.

Asymmetric catalysis is at the forefront of this endeavor. Rhodium-catalyzed asymmetric reactions have emerged as a powerful tool for the synthesis of enantioenriched 3-substituted piperidines. nih.govacs.orgorganic-chemistry.orgorganic-chemistry.orgsnnu.edu.cn For example, a rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with a dihydropyridine (B1217469) derivative provides access to 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govacs.orgorganic-chemistry.orgsnnu.edu.cn Future work will likely focus on expanding the substrate scope and developing catalysts that can control the stereochemistry at multiple centers.

Organocatalysis offers a metal-free alternative for asymmetric synthesis and has been successfully applied to the construction of polysubstituted piperidines. acs.orgthieme-connect.com Chiral amines and their derivatives can catalyze cascade reactions to form multiple stereocenters with high enantioselectivity. acs.org The development of novel organocatalysts for the enantioselective synthesis of piperidine-3-carbonitrile derivatives is a promising area of research.

Chemo-enzymatic approaches , which combine the best of chemical and biological catalysis, are also gaining traction. A one-pot amine oxidase/ene imine reductase cascade has been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined 3- and 3,4-substituted piperidines. nih.gov The integration of such enzymatic steps into the synthesis of chiral this compound could provide highly efficient and sustainable routes.

| Enantioselective Strategy | Catalyst/System | Key Features |

| Rhodium-Catalyzed Asymmetric Synthesis | Rhodium-chiral diene/phosphine complexes | High enantioselectivity for 3-substituted piperidines. nih.govacs.orgorganic-chemistry.orgthieme-connect.com |

| Asymmetric Organocatalysis | Chiral amines, phosphoric acids | Metal-free, environmentally benign, formation of multiple stereocenters. acs.orgthieme-connect.com |

| Chemo-enzymatic Synthesis | Amine oxidases, ene imine reductases | High stereoselectivity, mild reaction conditions. nih.gov |

Expansion of Applications in Novel Material Science and Catalysis

While the primary application of piperidine derivatives has been in pharmaceuticals, their unique structural and chemical properties make them attractive candidates for use in material science and catalysis. Future research is expected to explore and expand these non-medical applications.

In material science , piperidine-containing polymers are showing promise in various applications. For example, piperidine-based sodium alginate/poly(vinyl alcohol) films have been prepared and show potential for use in drug delivery systems due to their biocompatibility and antimicrobial properties. nih.gov Additionally, polymers with pendant piperidine rings have been synthesized and investigated as kinetic hydrate (B1144303) inhibitors, which are important in the oil and gas industry. acs.org The incorporation of the piperidine-3-carbonitrile moiety into polymer backbones or as pendant groups could lead to new materials with tailored properties, such as altered polarity, thermal stability, or coordinating ability.

In the field of catalysis , piperidine derivatives themselves can act as organocatalysts . researchgate.net Their basic nitrogen atom can activate substrates in a variety of transformations. The development of chiral piperidine-based catalysts, including those derived from piperidine-3-carbonitrile, for asymmetric reactions is an active area of research. Furthermore, polymer-bound piperazine (B1678402), a related N-heterocycle, has been used as a recyclable catalyst in Knoevenagel condensations, suggesting that polymer-supported piperidine derivatives could also serve as robust and reusable catalysts. alfachemic.com

| Application Area | Example | Future Potential of Piperidine-3-carbonitrile |

| Material Science (Polymers) | Kinetic hydrate inhibitors, drug delivery films. nih.govacs.org | Creation of functional polymers with tunable properties. |

| Organocatalysis | Catalysis of cascade reactions. researchgate.net | Development of novel chiral catalysts for asymmetric synthesis. |

| Supported Catalysis | Polymer-bound piperazine as a recyclable catalyst. alfachemic.com | Immobilization onto solid supports for enhanced reusability. |

Integration with Advanced Spectroscopic and Imaging Techniques for Mechanistic Understanding

To complement computational studies, the use of advanced spectroscopic techniques for real-time reaction monitoring is becoming increasingly important for gaining a deep understanding of reaction mechanisms. These techniques allow for the direct observation of reactants, intermediates, and products as the reaction progresses.

In-situ infrared (IR) spectroscopy , such as ReactIR, is a powerful tool for monitoring reactions in real-time. nih.govacs.orgmdpi.com It has been successfully used to monitor the lithiation of N-Boc piperidine, allowing for the direct observation of a pre-lithiation complex and providing insights into the kinetics of the reaction. nih.govacs.org This technique can be applied to study the synthesis of this compound to optimize reaction conditions, identify intermediates, and ensure reaction completion.

Other advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry , will continue to be crucial for both structural elucidation and mechanistic studies. mt.com The coupling of these techniques with reaction monitoring systems will provide a comprehensive picture of the chemical transformations involved in the synthesis and functionalization of this compound.

| Spectroscopic Technique | Application in Piperidine Chemistry | Insights Gained |

| In-situ IR (ReactIR) | Real-time monitoring of lithiation and other reactions. nih.govacs.org | Reaction kinetics, intermediate formation, endpoint determination. |

| NMR Spectroscopy | Structural characterization, variable-temperature studies. acs.org | Conformation analysis, dynamic processes, structural verification. |